molecular formula C7H9ClN2O4 B2552062 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride CAS No. 2402840-21-3

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride

Cat. No.: B2552062
CAS No.: 2402840-21-3
M. Wt: 220.61
InChI Key: QQFNBJHGXXTMGR-UHFFFAOYSA-N
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Description

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C7H8N2O4·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

2-(5-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-8-4-9(5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNBJHGXXTMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The imidazole ring can participate in substitution reactions, particularly electrophilic substitution due to the electron-rich nature of the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The methoxycarbonyl group enhances its solubility and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

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